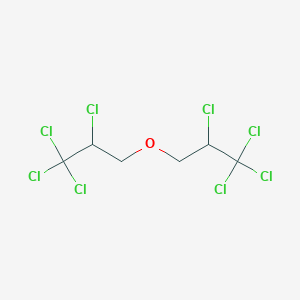
Bis(2,3,3,3-tetrachloropropyl) ether
Descripción general
Descripción
Bis(2,3,3,3-tetrachloropropyl) ether, also known as TCEP, is an organochlorine compound used as an industrial solvent and as a reagent in organic synthesis. It is a colorless liquid with a faint, unpleasant odor. TCEP is a highly volatile compound, with a boiling point of 78°C and a melting point of -50°C. It is readily soluble in organic solvents, but insoluble in water. TCEP is used in a variety of applications, including as a solvent for the synthesis of organic compounds, as a reagent in organic synthesis, and as a stabilizer for polymers.
Aplicaciones Científicas De Investigación
Insecticide Synergist : This compound has demonstrated significant capabilities as a synergist when used with carbamate insecticides against houseflies, indicating its potential to improve the efficacy of existing insecticidal formulations. The synergistic effect was evident even with low ratios of the compound to carbamate, suggesting its potency in enhancing the insecticidal properties of carbamates (Georghiou & Metcalf, 1961).
Research Summary : The various roles of bis(2,3,3,3-tetrachloropropyl) ether, including its function as a synergist and active ingredient in insecticides, have been summarized in a comprehensive study. This study also covers its basic properties, mechanism, application, synergist behavior, toxicology, synthesis, environmental behavior, and safety assessment (T. Lin, 2008).
Stability and Reaction Properties
Understanding the stability and reaction properties of this compound is crucial for its application in various scientific fields. Research has focused on its reactivity under different conditions, providing insights into its potential uses and precautions.
- Stability in Reactions : A study focusing on the reaction between divinyl ether and carbon tetrachloride revealed conditions under which this compound exhibits exceptional stability in hydrolysis reactions. Identifying these conditions is essential for manipulating the compound in chemical processes and ensuring its stability during application (Shostakovskii et al., 1958).
Safety and Hazards
Bis(2,3,3,3-tetrachloropropyl) ether is moderately toxic by ingestion. When heated to decomposition, it emits toxic fumes of Clí . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
Bis(2,3,3,3-tetrachloropropyl) ether is a type of ether compound It is used as a health medicine synergist, such as in mosquito aerosol pesticides . This suggests that it may interact with biological targets related to these applications.
Mode of Action
As a synergist in pesticide applications, it likely enhances the effectiveness of other active ingredients
Biochemical Pathways
Given its use as a synergist in pesticide applications, it may influence pathways related to the action of these pesticides
Pharmacokinetics
Its physical and chemical properties such as its density (16352 estimate), boiling point (147 °C), and solubility in organic solvents like ethanol, acetone, and toluene suggest that it may have certain bioavailability characteristics
Result of Action
As a synergist, it is likely to enhance the effects of other active ingredients in pesticide applications . The exact molecular and cellular effects would depend on the specific active ingredients it is used with.
Action Environment
The action of this compound can be influenced by environmental factors. Its stability and efficacy may be affected by factors such as temperature, given its specific melting point (-49.9°C) and boiling point (147 °C) . It is also soluble in organic solvents like ethanol, acetone, and toluene , suggesting that its action could be influenced by the presence of these solvents.
Análisis Bioquímico
Biochemical Properties
Bis(2,3,3,3-tetrachloropropyl) ether plays a significant role in biochemical reactions, particularly as a synergizing agent in pesticide production . It interacts with various enzymes and proteins, enhancing the efficacy of other compounds. For instance, it is known to interact with pyrethroid insecticides, reducing the amount needed for effective pest control . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their activity and stability.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, as well as alterations in metabolic pathways that are crucial for cell survival and function. These changes can result in both beneficial and adverse effects, depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to cumulative effects, including alterations in cellular metabolism and gene expression. These temporal changes are essential for assessing the compound’s safety and efficacy in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced pesticide efficacy . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining safe and effective usage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s metabolism is a key factor in its overall biological activity and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is important for predicting the compound’s effects on various tissues and organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXZKBHJZAIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861778 | |
| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127-90-2 | |
| Record name | Octachlorodipropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Bis(2,3,3,3-tetrachloropropyl) ether primarily known for in the scientific literature?
A1: this compound, often referred to as S421, has been predominantly researched for its insecticidal properties and its ability to synergize the effects of other insecticides, particularly pyrethrins and carbamates. [, , ]
Q2: How does this compound behave in different soil types?
A2: Research indicates that this compound degrades in various tea garden soils, following first-order kinetics. The degradation rate is significantly influenced by factors like organic matter content, temperature, and microbial activity. [] For instance, its half-life is considerably longer in sterilized soil compared to non-sterilized soil. []
Q3: Are there specific analytical techniques used to study this compound?
A3: Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is a prominent method employed for determining the residue levels and degradation dynamics of this compound in environmental matrices like soil and tea leaves. [, ] Additionally, Accelerated Solvent Extraction (ASE) is used for extracting the compound from tea leaves prior to analysis by GC. []
Q4: Does the structure of this compound pose challenges for its analysis by NMR spectroscopy?
A4: Yes, the presence of two chiral centers and the steric hindrance from the trichloromethyl groups contribute to the complexity observed in both 1H and 13C NMR spectra of this compound. [] Two-dimensional NMR techniques are particularly helpful in resolving these complex spectra and confirming the compound's structure. []
Q5: What are the key concerns related to this compound's persistence in the environment?
A6: While this compound degrades in the environment, factors influencing its degradation rate, such as soil type and temperature, can impact its persistence. [] This raises concerns about potential bioaccumulation and long-term effects on ecosystems, necessitating further research and monitoring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
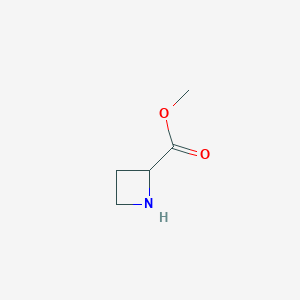

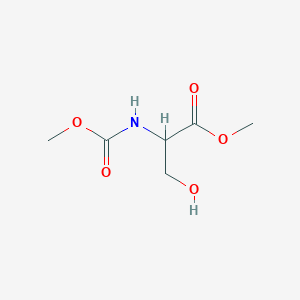
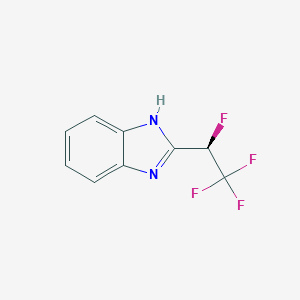
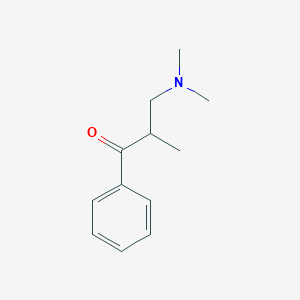

![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
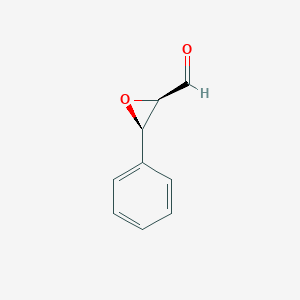
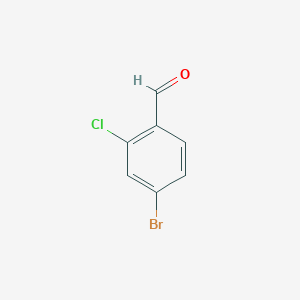
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)